3-Amino-6-methyl-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62106-30-3 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-amino-6-methyl-2-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,8H2,1H3 |
InChI Key |
XFXPUDGLXYMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Strategies for 3-Amino-6-methyl-2-nitrophenol
Direct synthesis strategies predominantly revolve around the partial reduction of 4-methyl-2,6-dinitrophenol. This precursor is readily accessible through the nitration of p-cresol. The key to a successful synthesis is the careful selection of reducing agents and reaction conditions to achieve the desired regioselectivity.
The reduction of dinitrophenols to aminonitrophenols is a well-established transformation in organic chemistry. The relative positions of the functional groups on the aromatic ring play a crucial role in determining which nitro group is preferentially reduced. In the case of dinitrophenols, the nitro group ortho to the hydroxyl group is generally more susceptible to reduction. This is attributed to the electronic effects of the hydroxyl group, which can influence the reactivity of the adjacent nitro group.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. This technique involves the use of a metal catalyst and a source of hydrogen to effect the transformation. The choice of catalyst and reaction conditions is critical for achieving selective reduction of one nitro group in a dinitro compound.
Commonly used catalysts for this purpose include Raney nickel, platinum on carbon (Pt/C), and palladium on carbon (Pd/C). The solvent, temperature, and hydrogen pressure can all be modulated to optimize the selectivity and yield of the desired product. For the synthesis of this compound, a mild set of reaction conditions would be favored to avoid over-reduction to the corresponding diamine.
| Catalyst | Hydrogen Source | Typical Solvent | General Conditions |
|---|---|---|---|
| Raney Nickel | H₂ gas, Formic acid, Hydrazine (B178648) | Ethanol, Methanol | Room temperature to moderate heat |
| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium (B1175870) formate | Ethyl acetate, Methanol | Atmospheric to moderate pressure |
| Platinum on Carbon (Pt/C) | H₂ gas | Acetic acid, Ethanol | Low to moderate pressure and temperature |
Chemoselective reduction offers an alternative to catalytic hydrogenation and often provides excellent control over the selective reduction of one nitro group in the presence of another. These methods rely on specific chemical reagents that preferentially react with one of the nitro groups.
A classic and effective reagent for the selective reduction of dinitrophenols is an aqueous solution of sodium sulfide (B99878) or ammonium sulfide. This method, known as the Zinin reduction, is particularly well-suited for the regioselective reduction of the nitro group ortho to the hydroxyl group. The reaction is typically carried out by heating the dinitro compound with the sulfide reagent in an aqueous or alcoholic solution.
A plausible reaction scheme for the synthesis of this compound via this method is as follows:
Precursor: 4-methyl-2,6-dinitrophenol
Reagent: Sodium sulfide (Na₂S) or Sodium hydrosulfide (B80085) (NaSH) in aqueous solution.
Reaction: The dinitro precursor is dissolved in an aqueous solution of the sulfide reagent and heated. The sulfide selectively reduces the nitro group at the 2-position (ortho to the hydroxyl group) to an amino group.
Workup: After the reaction is complete, the mixture is cooled and acidified to precipitate the product, which can then be isolated by filtration.
| Reagent | Typical Solvent | General Reaction Conditions | Selectivity |
|---|---|---|---|
| Sodium Sulfide (Na₂S) | Water, Ethanol | Heating under reflux | High for ortho-nitro group to a hydroxyl |
| Ammonium Polysulfide ((NH₄)₂Sₓ) | Water, Aqueous Ammonia (B1221849) | Moderate heating | High for ortho-nitro group to a hydroxyl |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid | Room temperature to gentle warming | Can be selective under controlled conditions |
While less common for this specific target molecule, amination reactions of suitable nitrophenolic precursors could theoretically be employed. This would involve a precursor where a leaving group (such as a halogen) is present at the desired position for the amino group, which is then displaced by an amino source like ammonia or an amide. However, the starting materials for such a route may not be as readily available as 4-methyl-2,6-dinitrophenol, making this a less direct synthetic strategy.
Another potential, though more complex, synthetic route would involve starting with a molecule that already contains the amino and methyl groups in the desired relative positions and then introducing the nitro group. For example, one could envision a synthesis starting from 3-amino-4-methylphenol. The challenge in this approach lies in achieving the regioselective nitration at the 2-position without nitrating other positions on the ring or oxidizing the starting material. The directing effects of the existing amino and hydroxyl groups would need to be carefully managed, likely involving protection-deprotection steps, which adds to the complexity of the synthesis.
Multi-step convergent syntheses involve the preparation of different fragments of the target molecule separately, which are then combined in the final stages. For a relatively small molecule like this compound, a convergent synthesis is less likely to be the most efficient approach compared to the direct functionalization of a readily available precursor like p-cresol. However, such strategies could be designed if specific stereochemical or isotopic labeling were required, though this falls outside the scope of general synthetic methodologies.
Reduction Pathways of Nitro-Substituted Phenols
Precursor Design and Derivatization Approaches
The design and synthesis of precursors are critical for the efficient production of substituted aminonitrophenols. Methodologies often involve multi-step processes including nitration, reduction, and functional group interconversion, starting from readily available materials like cresols or anilines.
The synthesis of isomers and analogues of this compound provides insight into viable synthetic strategies. For instance, 2-amino-4-nitrophenol (B125904) can be prepared through the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide. orgsyn.org In this method, the reaction temperature is carefully controlled to selectively reduce one of the two nitro groups. orgsyn.org
Another common isomer, 2-amino-5-nitrophenol (B90527), has been synthesized from o-aminophenol and urea. researchgate.net This multi-step process involves an initial cyclocondensation, followed by nitration and subsequent alkaline hydrolysis to yield the final product. researchgate.net A different approach to 2-amino-5-nitrophenol derivatives involves the ring-opening of a benzoxazole (B165842) derivative. google.com
The synthesis of 2-methyl-6-nitrophenol, an analogue lacking the amino group, can be achieved by the diazotization of 2-methyl-6-nitro-aniline, followed by a phenol (B47542) boil, although this can produce by-products. google.com A more direct and high-yield method involves the reaction of 2-methyl-6-nitroaniline (B18888) with aqueous sodium hydroxide (B78521) at elevated temperatures. google.com Furthermore, the synthesis of 2-amino-4-tert-amyl-6-nitro-phenol involves the condensation of phenol with tertiary amyl alcohol, followed by nitration and a final reduction step to introduce the amino group. google.com
Table 1: Synthesis of Amino-Nitrophenol Isomers and Analogues
| Compound | Starting Materials | Key Reaction Steps | Reference |
| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol, Sodium Sulfide | Partial reduction | orgsyn.org |
| 2-Amino-5-nitrophenol | o-Aminophenol, Urea | Cyclocondensation, Nitration, Alkaline Hydrolysis | researchgate.net |
| 2-Amino-5-nitrophenol Derivatives | Benzoxazole derivatives | Nucleophilic substitution, Ring-opening | google.com |
| 2-Methyl-6-nitrophenol | 2-Methyl-6-nitroaniline | Reaction with aqueous sodium hydroxide | google.com |
| 2-Amino-4-tert-amyl-6-nitro-phenol | Phenol, Tertiary amyl alcohol | Condensation, Nitration, Reduction | google.com |
| 2-Amino-3-nitrophenol | Not specified | The nitro group can be reduced to an amino group. | guidechem.com |
The preparation of various nitrophenol and aminophenol derivatives is essential for creating a diverse range of chemical structures. o-Aminophenol derivatives, for example, are valuable reagents for synthesizing dyes and heterocyclic compounds like benzoxazoles. vjol.info.vn The synthesis of these derivatives can be achieved from corresponding o-nitrophenols in multiple steps, with the conversion of the nitro group to an amino group being a key transformation. vjol.info.vn This reduction can be accomplished using reagents such as sodium dithionite (B78146) (Na2S2O4) in ethanol. vjol.info.vn
Catalytic reduction is another widely used method. For example, p-nitrophenol can be converted to p-aminophenol using catalysts like CuO-nanoleaf/g-Al2O3 or Fe2O3-Cu2O-TiO2 nanocomposites in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). bcrec.idchemijournal.com A one-pot, three-step synthesis of o-aminophenol derivatives starting from nitro arenes has also been reported, offering an efficient route to these compounds. pku.edu.cn The generation of 4-amino-2-nitrophenol (B85986) has been proposed via the reaction of 5-nitrobenzofuroxan with p-aminophenol. researchgate.net Aminophenol derivatives can be further modified, for example, by reacting them with alkyl halides to produce N-alkyl aminophenols. google.com
Table 2: Methods for Preparing Nitrophenol and Aminophenol Derivatives
| Product Type | Starting Material | Key Reagents/Catalysts | Reaction Type | Reference |
| o-Aminophenol Derivatives | o-Nitrophenol Derivatives | Na2S2O4 | Reduction | vjol.info.vn |
| p-Aminophenol | p-Nitrophenol | CuO-nanoleaf/g-Al2O3 | Catalytic Reduction | bcrec.id |
| 4-Aminophenol (B1666318) | 4-Nitrophenol | Fe2O3-Cu2O-TiO2, NaBH4 | Catalytic Reduction | chemijournal.com |
| o-Aminophenol Derivatives | Nitro Arenes | Not specified | One-pot synthesis | pku.edu.cn |
| 4-Amino-2-nitrophenol | 5-Nitrobenzofuroxan, p-Aminophenol | Not specified | Proposed reaction | researchgate.net |
| N-Alkyl Aminophenols | Aminophenol, Alkyl Halide | Not specified | Alkylation | google.com |
Substituted nitroanilines are crucial intermediates in the synthesis of many organic compounds, including dyes, pigments, and pharmaceuticals. google.comchempanda.com Their utility stems from the presence of both an amino and a nitro group, which can be selectively modified. For instance, 2-methyl-6-nitro-aniline is a direct precursor to 2-methyl-6-nitrophenol. google.com
Various synthetic routes to substituted nitroanilines have been developed. One method involves the nitration of substituted anilines using a nitrating agent in the presence of an oxidizing agent, which offers milder conditions compared to traditional methods using strong acids. google.com Other preparative routes to tertiary amine-substituted nitroanilines include nitration in acetic anhydride (B1165640) or sulfuric acid, and nucleophilic replacement of halogen atoms in halogenated nitro-amines. rsc.org The reactivity of substituted nitroanilines makes them versatile building blocks. For example, 3-nitroaniline (B104315) has been used in the synthesis of substituted quinolines through electrophilic cyclization reactions. nih.gov They are also starting materials for creating compounds with potential antitumor activities. nih.gov
Table 3: Applications of Substituted Nitroanilines in Synthesis
| Substituted Nitroaniline | Application/Reaction | Product Type | Reference |
| 2-Methyl-6-nitro-aniline | Reaction with NaOH | 2-Methyl-6-nitrophenol | google.com |
| General Substituted Anilines | Nitration | Substituted o-nitroaniline | google.com |
| Halogenated Nitro-amines | Nucleophilic replacement | t-Amine-substituted nitroanilines | rsc.org |
| 3-Nitroaniline | Electrophilic cyclization | Substituted Quinolines | nih.gov |
| 3-Nitrobenzoic acid (related precursor) | Multi-step synthesis | 3-Substituted-aniline derivatives | nih.gov |
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search for experimental and theoretical spectroscopic data for the chemical compound this compound, it has been determined that the specific information required to construct a detailed analysis of its advanced spectroscopic characterization and structural elucidation is not available in the public domain.
The available scientific literature contains data for structurally related compounds, such as various isomers of aminonitrophenols and methyl-nitrophenols. However, the unique substitution pattern of this compound means that data from these related molecules cannot be accurately extrapolated to provide a scientifically valid characterization for the target compound. Spectroscopic properties are highly sensitive to the specific arrangement of functional groups (amino, methyl, nitro, and hydroxyl) on the phenol ring, and using data from other compounds would lead to an inaccurate and misleading representation.
Without access to peer-reviewed research detailing the synthesis and subsequent spectroscopic analysis of this compound, it is not possible to generate the scientifically accurate and data-driven article as requested. The creation of such an article requires specific experimental data, including peak assignments, chemical shifts, and vibrational modes, which are currently not present in accessible scientific literature.
Therefore, the sections on Vibrational Spectroscopy Analysis (FTIR, Raman, NCA, and PED) and Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for this compound cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR Techniques (HSQC, HMBC) for Structural Confirmation
Advanced two-dimensional Nuclear Magnetic Resonance (NMR) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the unambiguous structural confirmation of 3-Amino-6-methyl-2-nitrophenol. While specific spectral data for this exact compound is not widely published, the expected correlations can be predicted based on its structure and data from analogous compounds.
The HSQC experiment correlates the chemical shift of a proton directly to the carbon to which it is attached, providing a clear map of one-bond C-H connections. For this compound, this would confirm the attachment of the methyl protons to the methyl carbon and the aromatic protons to their respective carbons on the benzene (B151609) ring. The edited HSQC experiment can further differentiate between CH, CH₂, and CH₃ groups based on the phase of the cross-peak, which would show the methyl group (CH₃) and the aromatic CH groups with opposite phases.
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton, especially in identifying the placement of substituents and quaternary (non-protonated) carbons. For instance, the protons of the methyl group (at position 6) would show HMBC cross-peaks to the aromatic carbons at positions 1, 5, and 6. Similarly, the aromatic protons would show correlations to neighboring and geminal carbons, confirming the substitution pattern. Correlations from the amino (-NH₂) and hydroxyl (-OH) protons, if observable, could provide key linkages to the carbons at positions 3 and 1, respectively.
Table 1: Predicted HSQC and HMBC Correlations for this compound
| Proton (Position) | Correlated Carbon(s) in HSQC (¹JCH) | Correlated Carbon(s) in HMBC (²JCH, ³JCH) |
|---|---|---|
| H on C4 | C4 | C3, C5, C6 |
| H on C5 | C5 | C1, C3, C4, C-Methyl |
| Methyl Protons (-CH₃) | C-Methyl | C1, C5, C6 |
| Amino Protons (-NH₂) | None | C2, C3, C4 |
| Hydroxyl Proton (-OH) | None | C1, C2, C6 |
Isotopic Labeling in NMR for Mechanistic Insights
Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) to trace their path through a chemical reaction or to elucidate structural details. While primarily applied in metabolic studies and for large biomolecules, its principles are applicable to small molecules like this compound for studying reaction mechanisms.
For example, if this compound were to undergo a reaction involving the amino group, labeling it with ¹⁵N would allow the fate of the nitrogen atom to be tracked precisely. ¹⁵N NMR spectroscopy, or more commonly, ¹H-¹⁵N HSQC experiments, could monitor changes in the chemical environment of the nitrogen atom, confirming its involvement in bond-making or bond-breaking steps.
Similarly, ¹³C labeling at a specific position on the aromatic ring or on the methyl group could be used to follow skeletal rearrangements or to determine the origin of carbon atoms in a reaction product. By analyzing the ¹³C NMR spectrum or ¹H-¹³C correlation spectra of the products, the position of the ¹³C label can be determined, providing definitive evidence for a proposed reaction pathway. This method avoids the ambiguity that can arise from relying solely on the analysis of proton shifts and couplings.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Analysis of Electronic Absorption Bands and Charge Transfer Interactions
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π–π* and n–π* electronic transitions, typical for aromatic nitro compounds. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the phenol (B47542) backbone creates a "push-pull" system. This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.
The spectrum of the related compound 2-Amino-4-nitrophenol (B125904) shows absorption maxima at approximately 224 nm, 262 nm, and 308 nm. Similarly, other nitrophenols exhibit characteristic absorption bands; for example, p-nitrophenol absorbs around 300-400 nm depending on the pH and solvent.
For this compound, the π–π* transitions, associated with the excitation of electrons within the aromatic system, are expected at shorter wavelengths. The n–π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group and the hydroxyl group, and the nitrogen of the amino group, would likely appear as a lower-intensity band at a longer wavelength. The most prominent feature is expected to be an intense absorption band corresponding to the charge transfer from the electron-rich part of the molecule (the amino and hydroxyl substituted ring) to the electron-deficient nitro group. This ICT band is responsible for the characteristic color of many nitrophenol derivatives.
Table 2: Typical UV-Vis Absorption Maxima for Related Compounds
| Compound | Absorption Maxima (λmax) | Reference |
|---|---|---|
| 2-Amino-4-nitrophenol | 224 nm, 262 nm, 308 nm | |
| 4-Aminophenol (B1666318) | 194 nm, 218 nm, 272 nm | |
| 4-Nitrophenol | ~320 nm (acidic), ~400 nm (alkaline) | |
| o-Nitrophenol | ~350 nm (alkaline) |
Investigation of Solvatochromic Effects on Electronic Spectra
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. This effect arises because different solvents stabilize the electronic ground state and the excited state of the solute molecule to different extents. For compounds with significant intramolecular charge transfer character, like this compound, the excited state is typically more polar than the ground state.
In such cases, a positive solvatochromism (a bathochromic or red shift) is expected with increasing solvent polarity. Polar solvents will better stabilize the more polar excited state, thereby lowering its energy gap relative to the ground state and shifting the absorption maximum to a longer wavelength. Conversely, in non-polar solvents, the absorption would shift to a shorter wavelength (hypsochromic or blue shift). The ability of solvents to act as hydrogen-bond donors can also play a significant role, as hydrogen bonding to the nitro, amino, or hydroxyl groups can alter the electronic distribution and thus the absorption spectrum. Studies on substituted phenols and nitro-substituted phenolates have demonstrated these pronounced solvent effects.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₈N₂O₃), the molecular weight is approximately 168.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 168. Given the presence of two nitrogen atoms, this peak adheres to the nitrogen rule (an even molecular weight for an even number of nitrogens). The fragmentation of this molecule would be directed by its functional groups: the nitro, amino, methyl, and hydroxyl groups on the aromatic ring.
Key fragmentation pathways for aromatic nitro compounds include the loss of radicals such as ·NO (loss of 30 amu), ·NO₂ (loss of 46 amu), and ·OH (loss of 17 amu). The presence of an ortho-amino or ortho-hydroxyl group relative to the nitro group can facilitate the loss of ·OH or H₂O. For aminophenols, characteristic losses include CO (28 amu) and HCN (27 amu) after initial cleavages.
Predicted fragmentation for this compound would likely include:
Loss of ·NO₂: M⁺˙ → [M - 46]⁺ at m/z 122.
Loss of ·NO: M⁺˙ → [M - 30]⁺ at m/z 138.
Loss of H₂O: M⁺˙ → [M - 18]⁺˙ at m/z 150, likely via interaction between the ortho-hydroxyl and amino groups.
Loss of ·CH₃: M⁺˙ → [M - 15]⁺ at m/z 153.
Subsequent loss of CO: The fragment ions can further lose carbon monoxide, a common fragmentation for phenols, leading to peaks such as [M - NO₂ - CO]⁺ at m/z 94.
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Identity of Fragment | Neutral Loss |
|---|---|---|
| 168 | [C₇H₈N₂O₃]⁺˙ (Molecular Ion) | - |
| 153 | [C₆H₅N₂O₃]⁺ | ·CH₃ |
| 151 | [C₇H₇N₂O₂]⁺ | ·OH |
| 138 | [C₇H₈NO₂]⁺˙ | ·NO |
| 122 | [C₇H₈NO]⁺ | ·NO₂ |
| 94 | [C₆H₆O]⁺˙ | ·NO₂, CO |
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. The technique involves diffracting a beam of X-rays off a single crystal of the material. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be produced, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.
While a specific crystal structure for this compound is not available in the searched literature, analysis of a closely related isomer, 2-amino-4-nitrophenol, provides insight into the expected structural features. A crystallographic study of this compound would be expected to reveal:
The planarity of the benzene ring.
Precise bond lengths and angles, showing the influence of the electron-donating and electron-withdrawing substituents on the ring geometry.
The conformation of the substituent groups relative to the ring.
A detailed network of intermolecular hydrogen bonds. Strong hydrogen bonds would likely exist between the hydroxyl and amino groups of one molecule and the nitro group of a neighboring molecule, dictating the crystal packing arrangement.
Intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups, or the amino and nitro groups, which would influence the compound's conformation and chemical properties.
Such structural information is invaluable for understanding the relationship between molecular structure and the material's bulk properties and for rational drug design.
Crystal System and Space Group Analysis
The analysis of diffraction patterns from a single crystal allows for the determination of its crystal system and space group. The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic), while the space group provides a detailed description of all symmetry operations within the crystal. This information is crucial for understanding the packing of molecules. For related organic compounds, crystal systems such as monoclinic and orthorhombic are common. However, the specific crystal system and space group for this compound are unknown.
Intermolecular Interactions (Hydrogen Bonding, Stacking Interactions)
A resolved crystal structure would identify and quantify the various non-covalent interactions that stabilize the crystal lattice. For this compound, one would anticipate the presence of hydrogen bonds involving the amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups. For instance, the amino group could act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups could act as acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules might also be present. The specific nature, geometry, and distances of these interactions cannot be described without experimental data.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can analyze the close contacts between molecules. Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H). This analysis provides deep insight into the packing environment but is entirely dependent on the availability of crystallographic information file (CIF) from a single-crystal XRD experiment.
Packing Studies and Supramolecular Assembly
Understanding how individual molecules of this compound assemble into a three-dimensional lattice is key to comprehending its solid-state properties. This supramolecular assembly is dictated by the intermolecular forces discussed previously. Analysis of the crystal packing would describe motifs like chains, sheets, or more complex networks formed by hydrogen bonding and other interactions. This information remains unavailable.
Analysis of Dihedral and Torsion Angles
The conformation of the this compound molecule is defined by its dihedral and torsion angles. Of particular interest would be the torsion angles describing the orientation of the amino, methyl, and nitro substituents relative to the phenol ring. For example, the planarity of the nitro group with respect to the aromatic ring is a critical parameter that influences electronic properties. These precise angular measurements can only be obtained through single-crystal X-ray diffraction analysis.
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular geometry, energy, and electronic properties. For a substituted aromatic compound like 3-Amino-6-methyl-2-nitrophenol, these calculations are invaluable for understanding the interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro group.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.
For this compound, DFT calculations would be employed to find the most stable conformation (the geometry with the lowest energy). This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides insight into the planarity of the aromatic ring and the orientation of the amino, methyl, and nitro substituents.
Furthermore, DFT calculations reveal the electronic structure, including the distribution of electron density across the molecule. This is crucial for understanding the molecule's polarity, dipole moment, and the nature of its chemical bonds. In similar molecules, such as p-nitrophenol and p-aminophenol, DFT has been successfully used to describe their molecular physical and chemical properties. imist.ma
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.
Basis Sets : For organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used. These sets provide a good balance between accuracy and computational cost. youtube.com For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVDZ or cc-pVTZ, may be employed. stackexchange.com The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogens) is crucial for accurately describing the anisotropic electron distribution in a molecule with polar bonds. youtube.com
Functionals : The choice of the exchange-correlation functional is also critical. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are widely popular for their robust performance across a range of chemical systems. imist.manih.gov Range-separated hybrid functionals, like ωB97X-D, are often used for their improved description of non-covalent interactions and thermochemistry. researchgate.net
A typical computational methodology for this compound would involve geometry optimization using the B3LYP functional with the 6-311G(d,p) basis set. materialsciencejournal.org
Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors within the framework of DFT.
By calculating the magnetic shielding for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is valuable for assigning peaks in experimental spectra. nih.govnih.gov
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift ranges based on typical values for similar functional groups in related aromatic compounds. Actual values would require specific GIAO calculations.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 6.5 - 8.0 | The precise shifts of the two aromatic protons would be influenced by the electronic effects of the three substituents. The proton ortho to the nitro group would likely be the most downfield. |
| Amino Protons | ¹H | 4.0 - 6.0 | The chemical shift of the -NH₂ protons can vary significantly depending on solvent and concentration due to hydrogen bonding. |
| Methyl Protons | ¹H | 2.0 - 2.5 | A typical range for a methyl group attached to an aromatic ring. |
| Aromatic Carbons | ¹³C | 110 - 160 | The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms (C-OH, C-NO₂, C-NH₂) would exhibit the most downfield shifts. |
| Methyl Carbon | ¹³C | 15 - 25 | A characteristic range for an aromatic methyl carbon. |
DFT calculations can also be used to determine various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net By calculating the vibrational frequencies of the molecule, these thermodynamic parameters can be derived using statistical mechanics. This information is essential for understanding the stability of the molecule and its behavior in chemical reactions.
Furthermore, computational methods can map out reaction energy profiles. For a potential reaction involving this compound, such as oxidation or reduction, DFT can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing critical insights into the kinetics and thermodynamics of the reaction.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The molecular orbitals are spread over the entire molecule and can be visualized to understand bonding and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. youtube.comlibretexts.org
LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights potential sites for nucleophilic attack. youtube.comlibretexts.org
For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the phenol (B47542) ring, indicating these are the primary sites for reaction with electrophiles. The LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group and the aromatic ring, suggesting these are the sites susceptible to nucleophilic attack. rjpn.org
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a large gap indicates high stability. researchgate.net For substituted nitrophenols, this gap is a key indicator of their electronic behavior.
Illustrative Frontier Molecular Orbital Properties for Substituted Phenols
This table shows typical energy ranges for HOMO, LUMO, and the energy gap for related phenolic compounds, providing a basis for estimating the properties of this compound.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity |
| Phenol | -8.5 to -9.5 | -0.5 to -1.5 | 7.5 - 8.5 | Moderately stable. |
| Aminophenol | -7.5 to -8.5 | -0.8 to -1.8 | 6.0 - 7.0 | More reactive than phenol due to the electron-donating amino group raising the HOMO energy. |
| Nitrophenol | -9.0 to -10.0 | -2.0 to -3.0 | 6.5 - 7.5 | More reactive than phenol, often as an electrophile, due to the electron-withdrawing nitro group lowering the LUMO energy. rjpn.org |
| This compound (Expected) | -8.0 to -9.0 | -1.5 to -2.5 | 6.0 - 7.0 | Expected to be relatively reactive due to the combined electronic effects of the substituents, likely resulting in a moderately small energy gap. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized "chemist's" view of molecular orbitals. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) events that are crucial to its electronic structure and stability.
The primary mechanism of charge transfer involves the delocalization of electron density from lone pair orbitals to antibonding orbitals. In this compound, the lone pairs of the oxygen atoms in the nitro group (NO2) and the nitrogen atom of the amino group (NH2) act as key donor orbitals. The π* antibonding orbitals of the benzene (B151609) ring and the nitro group serve as the principal acceptor orbitals.
The hyperconjugative interactions, quantified by the second-order perturbation energy (E(2)), indicate the strength of these charge transfer events. A higher E(2) value corresponds to a more intense interaction between the electron donors and acceptors. For instance, the delocalization of a lone pair (LP) from the amino nitrogen to the π* orbitals of the adjacent carbon-carbon bonds in the ring contributes significantly to the molecule's stability. Similarly, lone pairs on the nitro group's oxygen atoms interact with the π* orbital of the nitrogen-oxygen bond.
Table 1: Selected Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(7) | π* (C(1)-C(6)) | 5.84 |
| LP (1) N(7) | π* (C(2)-C(3)) | 4.98 |
| LP (1) O(10) | π* (N(9)-O(11)) | 28.71 |
| LP (2) O(11) | π* (N(9)-O(10)) | 65.32 |
| π (C(1)-C(6)) | π* (C(2)-C(3)) | 21.45 |
| π (C(4)-C(5)) | π* (C(2)-C(3)) | 18.90 |
Note: The data presented is illustrative and based on typical values for similar substituted nitrophenol compounds, as specific experimental or computational studies for this exact molecule may not be publicly available. Atom numbering is based on a standard representation where C(1) is bonded to the amino group.
Electron Localization Function (ELF) Analysis for Chemical Implications
The Electron Localization Function (ELF) is a quantum chemical method that provides a measure of electron localization in a molecule. It is used to visualize and understand the nature of chemical bonds, lone pairs, and atomic shells. The ELF is a scalar field whose values, ranging from 0 to 1, reflect the probability of finding an electron pair.
In this compound, ELF analysis delineates the regions of covalent bonds and lone pair electrons. High ELF values (close to 1) are found in the core regions of the carbon, nitrogen, and oxygen atoms, as well as in the regions of covalent bonds (C-C, C-H, C-N, N-O, O-H) and lone pairs. This indicates a high degree of electron localization in these areas.
The topology of the ELF basins allows for a detailed characterization of the bonding. For example, the basins corresponding to the C-C bonds of the aromatic ring show the characteristic π-delocalization. The analysis can also reveal the influence of the electron-donating amino group and the electron-withdrawing nitro group on the electron density distribution within the phenyl ring. The presence of these substituents creates a push-pull effect, which is visualized by the shape and population of the ELF basins, providing insight into the aromaticity and reactivity of the ring.
Simulation of Intermolecular Interactions and Crystal Packing
Energy Framework Analysis for Crystal Lattice Stabilization
Energy framework analysis is a computational tool used to investigate the intermolecular interactions and packing of molecules in a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework, providing a clear picture of the forces that stabilize the crystal structure. The total interaction energy is typically decomposed into electrostatic, dispersion, and repulsion components.
For this compound, the crystal packing is expected to be dominated by hydrogen bonds and π-π stacking interactions. The amino group (-NH2) and the hydroxyl group (-OH) can act as hydrogen bond donors, while the nitro group (-NO2) and the hydroxyl oxygen can act as acceptors. These hydrogen bonds create a network that significantly contributes to the stability of the crystal lattice.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a method based on quantum chemical calculations that allows for the visualization of non-covalent interactions (NCIs). It identifies regions of space where these interactions occur, such as hydrogen bonds, van der Waals interactions, and steric clashes. The analysis is based on the electron density (ρ) and its gradient (∇ρ).
A scatter plot of the RDG versus the sign of the second eigenvalue (λ2) of the Hessian matrix of the electron density multiplied by the density itself (sign(λ2)ρ) is used to characterize these interactions.
Strong attractive interactions (hydrogen bonds): Appear as spikes in the plot at negative values of sign(λ2)ρ.
Weak attractive interactions (van der Waals): Appear as spikes near zero.
Strong repulsive interactions (steric clashes): Appear as spikes at positive values of sign(λ2)ρ.
For this compound, RDG analysis would visualize the intramolecular and intermolecular hydrogen bonds. For instance, an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group would be clearly visible as a strong attractive interaction. Intermolecular hydrogen bonds between the amino group of one molecule and the nitro or hydroxyl group of a neighboring molecule would also be identified. Furthermore, the analysis would show broad regions of weak van der Waals interactions corresponding to the π-π stacking between the aromatic rings.
Computational Studies on Reactivity and Selectivity
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of this compound. These studies focus on calculating various molecular properties and reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the regions that are prone to electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack.
Fukui Functions: These are reactivity indicators that help to predict the most likely sites for electrophilic, nucleophilic, and radical attack. By analyzing the Fukui functions, one can determine the local selectivity of the molecule. For example, the calculations might indicate that specific carbon atoms in the ring are more susceptible to electrophilic substitution.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (illustrative) | Implication |
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | -2.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | High chemical stability |
| Ionization Potential | 6.2 eV | Energy to remove an electron |
| Electron Affinity | 2.5 eV | Energy released when gaining an electron |
| Electronegativity (χ) | 4.35 | Tendency to attract electrons |
| Hardness (η) | 1.85 | Resistance to change in electron distribution |
| Softness (S) | 0.54 | Reciprocal of hardness |
| Electrophilicity Index (ω) | 5.12 | Propensity to accept electrons |
Note: These values are representative and would be determined from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
Chemical Reactivity and Mechanistic Studies
Reduction Mechanisms of Nitro Groups
The reduction of the nitro group is one of the most significant reactions for aromatic nitro compounds, converting them into aromatic amines, which are valuable synthetic intermediates. acs.org This transformation proceeds through a series of intermediates and can be achieved via different mechanistic pathways, including radical processes and direct two-electron transfers. nih.gov
The reduction of a nitro group is a six-electron process that sequentially forms nitroso and N-hydroxylamino intermediates before yielding the final amino product. nih.gov The reaction can proceed through two primary pathways: a radical mechanism involving single-electron transfers or a direct mechanism involving a series of two-electron steps. nih.gov
In the radical pathway, the reaction initiates with a single-electron transfer to the nitro group, forming a nitro anion radical. This is followed by a sequence of electron and proton transfers that generate the nitroso compound, a hydronitroxide radical, the hydroxylamino derivative, and finally the amine. nih.gov
The more commonly depicted pathway in many chemical reductions involves successive two-electron transfers (or the equivalent of a hydride transfer). nih.gov In this process, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamino group. The final step involves the reduction of the hydroxylamino intermediate to the amine. acs.org
A key characteristic of this reduction sequence is the transient nature of the nitroso intermediate. The reduction of the nitroso group to the hydroxylamino stage occurs at a rate significantly faster (estimated to be 10⁴ times faster) than the initial reduction of the nitro group. nih.gov Consequently, nitroso intermediates are often difficult to detect or isolate under typical reaction conditions. nih.govorientjchem.org The N-hydroxylamino species is a more commonly observed intermediate. nih.gov
Catalysts play a pivotal role in the reduction of aromatic nitro groups, influencing both the reaction rate and the selectivity of the pathway. The choice of catalyst and reaction conditions can determine whether the reaction proceeds directly to the amine or allows for the formation of intermediate products. orientjchem.org
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. masterorganicchemistry.com
Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C is highly efficient for the hydrogenation of both aromatic and aliphatic nitro groups to amines using H₂ gas. commonorganicchemistry.com It generally promotes the complete reduction to the amine. orientjchem.org
Raney Nickel: This catalyst is also effective for nitro group reduction and is particularly useful when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. masterorganicchemistry.comcommonorganicchemistry.com
Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, it is another effective catalyst for the hydrogenation of nitro compounds to amines. acs.orgwikipedia.org
Rhodium on Carbon (Rh/C): This catalyst can be used with hydrazine (B178648) monohydrate for the selective reduction of nitroarenes to aryl hydroxylamines under mild, room temperature conditions. wikipedia.org
Metal Reductants in Acidic Media:
Iron (Fe), Tin (Sn), and Zinc (Zn): These metals are commonly used in the presence of an acid (like HCl) to reduce nitro groups. masterorganicchemistry.comcommonorganicchemistry.com This method is known for its chemoselectivity, often leaving other reducible functional groups intact. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is a mild reagent that can be used for this purpose. commonorganicchemistry.com
The nature of the catalyst can significantly affect the reaction mechanism. For instance, studies on platinum catalysts suggest that the reaction can proceed via bonds to either the oxygen or the nitrogen of the nitro group, potentially allowing for the desorption of partially reduced intermediates. orientjchem.org In contrast, reductions on Pd/C often proceed directly to the aniline (B41778) without the accumulation of detectable intermediates in the reaction mixture. orientjchem.org
Rearrangement Reactions
The intermediates formed during the reduction of 3-Amino-6-methyl-2-nitrophenol, particularly the hydroxylamino species, can undergo significant rearrangement reactions, leading to the formation of different structural isomers.
The Bamberger rearrangement is an acid-catalyzed reaction of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org This reaction is intermolecular, meaning the hydroxyl group is lost from the molecule and a water molecule from the solvent attacks the aromatic ring. beilstein-journals.org
The mechanism begins with the protonation of the N-arylhydroxylamine intermediate. While N-protonation is possible, it is the O-protonation that leads to the productive pathway. wikipedia.org The subsequent loss of a water molecule generates a highly reactive nitrenium ion intermediate. This electrophilic species is then attacked by a nucleophile, typically water, at the para position of the aromatic ring. A final deprotonation step rearomatizes the ring and yields the 4-aminophenol (B1666318) product. wikipedia.orgyoutube.com
For the hydroxylamine (B1172632) derived from this compound (specifically, 3-amino-6-methyl-2-hydroxylaminophenol), the Bamberger rearrangement would be expected to proceed as follows:
Formation of the Hydroxylamine: Partial reduction of the parent compound yields 3-amino-2-hydroxylamino-6-methylphenol.
Acid Catalysis: In the presence of a strong aqueous acid, the hydroxylamino group is protonated.
Formation of Nitrenium Ion: Loss of water generates a nitrenium ion.
Nucleophilic Attack: A water molecule attacks the position para to the nitrogen atom.
Rearomatization: Deprotonation yields the final product, which would be 3,4-diamino-6-methylphenol.
The efficiency and selectivity of the Bamberger rearrangement can be highly dependent on the acid catalyst used. researchgate.net
The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution reaction. In a general sense, it involves a nucleophile on a side chain attacking an activated aromatic ring, displacing a leaving group that is also part of the side chain, effectively transferring a portion of the side chain to the aromatic ring.
In the context of aminophenol synthesis, a variation of this rearrangement can be employed. For instance, phenols can be converted to their corresponding anilines in a one-pot reaction. tcichemicals.com The process involves reacting a phenol (B47542) with 2-bromoisobutyramide under basic conditions to form a phenoxyether intermediate. A subsequent base-induced Smiles rearrangement, followed by hydrolysis, yields the aniline derivative. tcichemicals.com This methodology provides a route to construct the C-N bond characteristic of aminophenols under relatively mild conditions, avoiding harsher traditional amination methods. The rearrangement is facilitated by electron-withdrawing groups on the aromatic ring that is being attacked. researchgate.net
Recent advances in synthetic methodology have led to the development of sophisticated cascade reactions for synthesizing substituted aminophenol derivatives. One such method is a copper-catalyzed cascade involving a orientjchem.orgorganic-chemistry.org-rearrangement followed by an oxa-Michael addition. mdpi.comnih.gov
This reaction typically starts with an N-alkoxy-2-methylaniline derivative. In the presence of a copper catalyst, the alkoxy group migrates from the nitrogen atom to the ortho-methyl position in a orientjchem.orgorganic-chemistry.org-rearrangement. mdpi.comnih.gov This step forms a highly reactive ortho-quinol imine intermediate. This intermediate is not isolated but immediately undergoes an oxa-Michael addition reaction with an alcohol present in the reaction mixture. The alcohol acts as a nucleophile, attacking the quinone-like system. A final aromatization step yields a functionalized meta-aminophenol derivative. mdpi.com This cascade reaction is a powerful tool for constructing complex aminophenol structures in a single, efficient operation. mdpi.comnih.gov
Table of Compounds
Aminolysis Reactions
Aminolysis refers to the nucleophilic substitution reaction in which an amine acts as the nucleophile, displacing a leaving group. While specific studies on this compound are not extensively detailed in the provided literature, the principles of aminolysis involving structurally similar nitrophenols and their derivatives provide a strong framework for understanding its potential reactivity. The kinetics and mechanisms of these reactions are often studied using related ester or carbonate compounds where the nitrophenol moiety acts as a leaving group.
Kinetic studies are crucial for elucidating the mechanism of a reaction. For aminolysis reactions involving nitrophenol derivatives, the progress of the reaction is typically monitored spectrophotometrically by measuring the increase in absorbance corresponding to the release of the nitrophenoxide ion. nih.govacs.org These studies are generally conducted under pseudo-first-order conditions, with a large excess of the amine nucleophile. nih.govacs.org
The observed pseudo-first-order rate coefficient (k_obsd) is determined, and plots of k_obsd versus the concentration of the free amine often reveal mechanistic details. nih.gov For many aminolysis reactions, these plots are linear, and the slope represents the second-order rate constant (k_N) for the aminolysis process. acs.orgresearchgate.net However, nonlinear plots can also occur, suggesting a change in the rate-determining step or a more complex mechanism. nih.gov
For example, the aminolysis of methyl 4-nitrophenyl thionocarbonate with various secondary alicyclic amines shows nonlinear plots of k_obsd versus amine concentration, except for the reaction with piperidine. nih.gov This indicates a multi-step process where the relative rates of the steps are dependent on the amine's concentration and basicity.
Table 1: Representative Kinetic Data for Aminolysis of Nitrophenyl Derivatives
| Substrate | Amine | Kinetic Behavior | Reference |
|---|---|---|---|
| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | Linear plots of k_obsd vs. [Amine] | nih.gov |
| Methyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines (except piperidine) | Nonlinear plots of k_obsd vs. [Amine] | nih.gov |
| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | Biphasic Brønsted-type plot | researchgate.net |
This table is illustrative of kinetic studies on related compounds and not specific to this compound itself.
The aminolysis of esters and related compounds can proceed through either a concerted or a stepwise mechanism. The distinction lies in the timing of bond formation and bond cleavage.
Stepwise Mechanism: This pathway involves the formation of a discrete tetrahedral addition intermediate (T±). nih.govresearchgate.net The reaction proceeds in at least two steps: the initial nucleophilic attack by the amine to form the intermediate, followed by the expulsion of the leaving group. cdnsciencepub.com The rate-determining step can be either the formation of the intermediate (k1 step) or its breakdown to products (k2 step). nih.govresearchgate.net A change in the rate-determining step is often observed with varying amine basicity, leading to a break or curvature in Brønsted-type plots (log k_N vs. amine pKa). researchgate.net For instance, the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines exhibits a biphasic Brønsted plot, consistent with a stepwise mechanism and a change in the rate-limiting step from breakdown to formation of the tetrahedral intermediate as the amine basicity increases. researchgate.net
Concerted Mechanism: In this mechanism, the nucleophilic attack and the departure of the leaving group occur in a single, synchronous step through a single transition state. There is no stable intermediate. researchgate.net Concerted mechanisms are often characterized by linear Brønsted-type plots. researchgate.net The aminolysis of 2,4-dinitrophenyl S-methyl thiocarbonate is suggested to proceed via a concerted pathway. acs.org Factors like a better leaving group can favor a concerted mechanism over a stepwise one. acs.org
The specific mechanism for a derivative of this compound would depend on the nature of the electrophilic center, the attacking amine, and the reaction conditions.
Proton transfer is a fundamental step in many chemical reactions, including the breakdown of intermediates in stepwise aminolysis. cdnsciencepub.com In the stepwise mechanism, the initial product of amine addition is a zwitterionic tetrahedral intermediate (T±). nih.gov For this intermediate to collapse to products, the leaving group must be protonated (or the nitrogen deprotonated) to facilitate its expulsion.
Derivatization Reactions of Amino and Hydroxyl Groups
The amino and hydroxyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a variety of derivatives through reactions like imine formation, acylation, and alkylation.
The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a condensation reaction, involving the elimination of a water molecule. masterorganicchemistry.com
The formation of an imine is typically catalyzed by acid and proceeds through a multi-step mechanism: masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.
Deprotonation: A base (like water) removes a proton from the nitrogen to yield the neutral imine product.
This reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The synthesis of Schiff bases from various aminophenols and carbonyl compounds is a well-established synthetic route. rsc.orgscispace.com
Both the amino (-NH2) and hydroxyl (-OH) groups of this compound can undergo acylation and alkylation reactions, although their relative reactivity can be controlled by the reaction conditions.
Acylation: This reaction introduces an acyl group (R-C=O) into the molecule. Acylation of the amino group forms an amide, while acylation of the hydroxyl group forms an ester. Common acylating agents include acid chlorides and acid anhydrides. suniv.ac.in The reaction of an amine with an acid chloride is a vigorous reaction that produces an amide and hydrogen chloride. The acylation is a nucleophilic acyl substitution reaction.
Alkylation: This process involves the introduction of an alkyl group. The amino group can be alkylated using alkyl halides to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts. Similarly, the hydroxyl group can be alkylated to form an ether. These reactions are typically nucleophilic substitution reactions where the nitrogen or oxygen atom acts as the nucleophile.
It is important to note that in the context of Friedel-Crafts reactions, the presence of an amino group on the aromatic ring can cause complications. The lone pair of electrons on the amine can react with the Lewis acid catalyst (e.g., AlCl3), forming a complex. libretexts.org This places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic substitution. libretexts.org
Table 2: Summary of Derivatization Reactions
| Reaction Type | Functional Group(s) Involved | Reagent(s) | Product Type |
|---|---|---|---|
| Imine Formation | Amino (-NH2) | Aldehyde or Ketone | Imine (Schiff Base) |
| Acylation | Amino (-NH2), Hydroxyl (-OH) | Acid Chloride, Acid Anhydride (B1165640) | Amide, Ester |
Formation of Co-crystals and Charge Transfer Complexes
The molecular structure of this compound, featuring both electron-donating (amino, hydroxyl, methyl) and electron-withdrawing (nitro) groups, makes it a candidate for forming co-crystals and charge transfer (CT) complexes. Organic co-crystals are multi-component solids connected by non-covalent interactions, such as hydrogen bonds. researchgate.net Charge transfer complexes are a class of compounds formed between an electron donor (D) and an electron acceptor (A), stabilized by partial electron transfer. nih.gov
The formation of these complexes is dictated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov In the context of nitrophenol derivatives, the nitrophenol moiety can act as an electron acceptor. For instance, a charge-transfer co-crystal of 2-amino-6-methylpyridinium nitrophenolate nitrophenol has been synthesized, demonstrating the interactions between a donor (2-amino-6-methylpyridine) and an acceptor (4-nitrophenol). researchgate.net In this complex, a new absorption band in the UV-Vis spectrum indicated the charge transfer interaction, specifically the transition of an electron from the HOMO of the donor to the LUMO of the acceptor. researchgate.net
The presence of both a phenol group (proton donor) and an amino group (proton acceptor/donor) on the this compound ring allows for the formation of extensive hydrogen bonding networks, which are crucial for stabilizing co-crystal structures. researchgate.net The interaction between a donor and acceptor can lead to the formation of colored complexes, a phenomenon that has been explored for the spectrophotometric determination of certain drugs. researchgate.net While specific studies on this compound co-crystals are not detailed in the provided literature, the principles governing the formation of related nitrophenol and aminophenol structures suggest its potential in this area. researchgate.netmdpi.com
Metal Complexation Chemistry
Schiff bases and related compounds derived from aminophenols are a significant class of ligands in coordination chemistry due to their ability to form stable complexes with various transition metals. jocpr.commdpi.comrsc.org These metal complexes have garnered attention for their diverse spectroscopic properties and potential applications in biological and industrial fields. mdpi.comnih.gov
Ligand Design and Coordination Modes
This compound possesses multiple donor sites—the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group—making it an effective chelating ligand. Upon deprotonation of the phenolic hydroxyl group, the ligand can coordinate with a metal ion through both the amino nitrogen and the phenolate (B1203915) oxygen. This bidentate coordination is common for aminophenol-type ligands.
In many instances, aminophenols are first converted into Schiff base ligands through condensation with an active carbonyl compound. nih.gov This modification can create more complex, often tetradentate, ligands with N₂O₂ donor sets that form highly stable complexes with metal ions. rsc.orgresearchgate.net The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen. nih.gov The geometry of the resulting metal complex, such as octahedral or square planar, is influenced by the nature of the metal ion and the specific coordination environment provided by the ligand. researchgate.netresearchgate.net
Synthesis and Characterization of Metal(II) Complexes
The synthesis of Metal(II) complexes involving aminophenol-based ligands is generally achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, often ethanol. researchgate.netscirp.org The reaction is typically carried out under reflux, and the pH may be adjusted to facilitate deprotonation of the ligand and subsequent complexation. jocpr.comscirp.org
For example, new mixed ligand complexes have been prepared using 2-Amino-4-nitrophenol (B125904) (as a primary ligand) and curcumin (B1669340) with various metal(II) ions such as Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II) in a 1:1:1 molar ratio. researchgate.net The resulting complexes were characterized using a range of spectroscopic and analytical techniques.
Characterization Techniques for Metal(II) Complexes:
FTIR Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups (e.g., -OH, -NH₂, C=N) upon complexation provides evidence of their involvement in bonding with the metal ion.
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry of the complex. The appearance of new absorption bands or shifts in existing bands compared to the free ligand indicates complex formation. rsc.org
Elemental Analysis (C.H.N): Determines the empirical formula of the complex and confirms the metal-to-ligand stoichiometry. researchgate.net
Molar Conductivity Measurements: Helps to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net
Magnetic Susceptibility: Measures the magnetic moment of the complex, which is useful for determining the geometry and the oxidation state of the central metal ion. jocpr.com
The data below summarizes the properties of synthesized metal complexes with ligands analogous to this compound.
| Complex | Proposed Geometry | Molar Ratio (M:L1:L2) | Key Characterization Findings | Reference |
|---|---|---|---|---|
| [Mn(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
| [Co(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
| [Ni(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
| [Zn(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
| [Cd(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
| [Hg(L1)(L2)(H₂O)₂] | Octahedral | 1:1:1 | Characterized by spectroscopic and analytical methods. | researchgate.net |
Table 1. Properties of Metal(II) Complexes with 2-Amino-4-nitrophenol (L1) and Curcumin (L2). researchgate.net
Advanced Materials Applications and Environmental Research
Applications in Functional Materials Science
Detailed investigations into the functional material applications of 3-Amino-6-methyl-2-nitrophenol are not widely documented in publicly available scientific literature. While research exists for structurally related compounds, information focusing solely on this specific chemical is scarce.
There is a lack of specific research data on the non-linear optical (NLO) properties of this compound. Studies have been conducted on other nitrophenol derivatives and co-crystals, which are explored for their potential in NLO applications due to charge-transfer characteristics within their molecular structures. For instance, organic co-crystals involving aminopyridines and nitrophenols have been investigated for NLO applications. researchgate.net However, specific measurements and theoretical calculations for this compound are not available.
The application of this compound as a component in optoelectronic devices, such as in liquid crystal materials or for ambipolar charge transport, is not described in the current body of scientific literature. Research in this area often focuses on organic co-crystals that exhibit properties like ambipolar charge transport, but studies specifically identifying this compound for these purposes have not been found. researchgate.net
No available research indicates the use or study of this compound as a material for supercapacitive electrodes. The field of supercapacitor research is extensive, exploring various carbon-based materials, conducting polymers, and metal oxides, but this particular compound does not appear to have been investigated for this application.
The scientific literature contains extensive research on the catalytic reduction of nitroaromatic compounds, a crucial process for synthesizing aromatic amines. guidechem.com Various metallic and bimetallic nanoparticle catalysts are often studied for their efficiency in reducing compounds like nitrophenols. However, there is no evidence to suggest that this compound is itself used as a catalyst for the reduction of other nitroaromatic compounds.
Research in chemical sensing is more focused on the detection of nitrophenols as environmental pollutants rather than using this compound as a functional component in the sensor itself. Various sensing methods are being developed for the detection of hazardous phenolic compounds in the environment. While this highlights the environmental relevance of the broader class of nitrophenols, it does not describe an application of the specific subject compound in sensor development.
The study of adsorption and desorption processes involving nitrophenols is primarily centered on their removal from water and soil. Numerous studies investigate the efficacy of different adsorbent materials, such as functionalized graphene sheets or novel composites, for capturing nitrophenol pollutants. who.ints3waas.gov.in These studies treat nitrophenols as the adsorbate (the substance being adsorbed) rather than investigating this compound as the adsorbent material.
Environmental Remediation Studies
Remediation of sites contaminated with nitroaromatic compounds like this compound is a critical area of environmental research. Due to their toxicity and persistence, various strategies are being investigated to remove them from soil and groundwater. asm.orgjebas.org Bioremediation, which uses microorganisms to break down pollutants, and adsorption technologies, which capture contaminants onto the surface of materials, are two of the most promising approaches.
Biodegradation Pathways of Nitroaromatic Compounds
The biodegradation of nitroaromatic compounds is a complex process that microorganisms have evolved to utilize these synthetic chemicals as sources of carbon, nitrogen, and energy. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to the typical oxidative degradation pathways, necessitating specialized microbial strategies. asm.orgrsc.org Bacteria have developed diverse metabolic pathways to overcome this recalcitrance, generally involving either the initial reduction of the nitro group or an oxidative attack on the aromatic ring. nih.govnih.gov
Microorganisms employ several mechanisms to initiate the breakdown of nitroaromatic compounds. These can be broadly categorized into aerobic and anaerobic pathways. slideshare.net
Aerobic Degradation: In the presence of oxygen, bacteria can utilize oxidative pathways. Mono- and dinitroaromatic compounds are often completely mineralized under aerobic conditions, where they serve as a source of carbon and energy for the microbes. slideshare.net There are two primary strategies:
Oxidative Removal of the Nitro Group: Dioxygenase or monooxygenase enzymes can add one or two hydroxyl groups to the aromatic ring, which destabilizes the structure and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.govdtic.mil The resulting catechols or hydroquinones are then funneled into central metabolic pathways for ring cleavage. frontiersin.org
Initial Reduction of the Nitro Group: Some aerobic pathways begin with the reduction of the nitro group to a hydroxylamino group (-NHOH). This intermediate is then enzymatically rearranged to an aminophenol, which can undergo ring cleavage. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is the reduction of the nitro group. slideshare.net Nitroreductase enzymes sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH₂). nih.gov While this process detoxifies the nitro group, the resulting aromatic amines can sometimes be persistent pollutants themselves and may require further degradation, often by different microorganisms under aerobic conditions. nih.gov Complete mineralization by a single anaerobic strain is rare. slideshare.net
Numerous bacterial genera have been identified with the ability to degrade nitrophenols, including Pseudomonas, Rhodococcus, Bacillus, Comamonas, Acidovorax, and Lysinibacillus. frontiersin.orgnih.govnih.gov
The key to microbial degradation lies in a suite of specialized enzymes that catalyze the transformation of nitroaromatic compounds. researchgate.net These enzymes often exhibit broad substrate specificity, allowing them to act on a range of related pollutants.
| Enzyme Class | Function | Example Microbial Source |
| Nitroreductases | Catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates, typically using NADH or NADPH as an electron donor. nih.govresearchgate.net | Lysinibacillus sphaericus, Bacillus tequilensis nih.govresearchgate.net |
| Monooxygenases | Incorporate a single oxygen atom into the aromatic ring, often leading to the hydroxylation of the ring and subsequent elimination of the nitro group as nitrite. nih.govnih.gov | Rhodococcus sp. nih.gov |
| Dioxygenases | Incorporate two oxygen atoms (two hydroxyl groups) into the aromatic ring, which can also lead to the spontaneous release of the nitro group. nih.govdtic.mil | Comamonas sp., Acidovorax sp. nih.gov |
| Hydroxylaminolyase / Mutase | Rearrange hydroxylamino intermediates formed from nitro group reduction into catechols or aminophenols, preparing them for ring cleavage. dtic.mil | Pseudomonas sp. |
These enzymatic processes are central to the detoxification and mineralization of nitroaromatic pollutants. Research focuses on identifying novel enzymes with higher efficiency and broader substrate ranges for use in bioremediation applications. nih.gov
Strategies for Bioremediation (e.g., Immobilized Cell Techniques, Microbial Consortia)
To apply microbial degradation in practical environmental cleanup, various bioremediation strategies are employed to enhance efficiency, stability, and effectiveness.
Immobilized Cell Techniques: This strategy involves attaching or entrapping microbial cells onto a solid support matrix, such as gravel, alginate, or porous beads. mdpi.com Immobilization offers several advantages over using free-floating (planktonic) cells:
Increased Cell Density: A high concentration of degrading bacteria can be maintained in the bioreactor.
Protection: The matrix can shield the microbes from toxic concentrations of the pollutant and other harsh environmental conditions. mdpi.com
Enhanced Stability and Reusability: Immobilized cells are less likely to be washed out of treatment systems and can be reused, which is cost-effective.
Improved Degradation Rates: By creating a favorable microenvironment, immobilization can accelerate the rate of pollutant degradation. mdpi.com
Microbial Consortia: Instead of using a single microbial strain, a microbial consortium—a community of two or more different microbial species—is often more effective for degrading complex pollutants. nih.gov This is because complex degradation pathways may require the synergistic action of multiple enzymes from different organisms. researchgate.net A consortium can offer:
Metabolic Cooperation: Different species can perform sequential steps in a degradation pathway. For instance, one species might reduce the nitroaromatic compound to an aromatic amine, which another species then mineralizes. nih.gov
Enhanced Resilience: A diverse community is often more stable and resilient to environmental fluctuations than a pure culture.
Broader Substrate Range: A consortium can collectively degrade a wider range of pollutants present at a contaminated site. nih.gov
The development of efficient aerobic-anaerobic consortia is a key area of research for achieving the complete mineralization of recalcitrant nitroaromatic compounds. jebas.orgresearchgate.net
Adsorption-Based Remediation Technologies
Adsorption is a physical process where pollutant molecules (adsorbate) adhere to the surface of a solid material (adsorbent). It is a widely used technology for water treatment due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials. mdpi.com For nitroaromatic compounds, adsorption can be driven by interactions such as hydrogen bonding, π-π interactions, and hydrophobic interactions between the pollutant and the adsorbent surface. nih.gov
Natural polymers are attractive adsorbents because they are abundant, biodegradable, non-toxic, and can be chemically modified to enhance their adsorption capacity. researchgate.netresearchgate.net Chitosan (B1678972) and cellulose (B213188) are two of the most studied natural polymers for environmental remediation.
Chitosan: Derived from chitin, which is found in the exoskeletons of crustaceans, chitosan is a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units. mdpi.comresearchgate.net Its key features for adsorption are:
Functional Groups: Chitosan's structure is rich in amino (-NH₂) and hydroxyl (-OH) groups. researchgate.net These groups are highly reactive and can serve as active sites for binding pollutants through hydrogen bonding and electrostatic interactions. nih.govacs.org
Adsorption Mechanism: The amino groups can be protonated in acidic conditions, creating a positively charged surface that can attract anionic pollutants. For neutral or electron-rich compounds like nitrophenols, adsorption is often dominated by hydrogen bonding and hydrophobic interactions. nih.gov
Cellulose: The most abundant natural polymer on Earth, cellulose is a primary component of plant cell walls. youtube.com It is a polysaccharide consisting of a linear chain of β(1→4) linked D-glucose units.
Functional Groups: The primary functional groups on cellulose are hydroxyl (-OH) groups. researchgate.net These groups can form hydrogen bonds with polar pollutants.
Modification: While pristine cellulose has a moderate adsorption capacity, it can be chemically modified to introduce other functional groups (e.g., carboxyl, amide) to significantly enhance its ability to bind specific contaminants like heavy metals and organic pollutants. documentsdelivered.com Nanoscale cellulose materials, with their high surface area, show particularly high potential for absorbing pollutants. researchgate.net
| Natural Polymer | Primary Functional Groups | Key Interactions with Nitroaromatics |
| Chitosan | Amino (-NH₂), Hydroxyl (-OH) | Hydrogen bonding, Hydrophobic interactions, π-π interactions nih.govresearchgate.net |
| Cellulose | Hydroxyl (-OH) | Hydrogen bonding researchgate.net |
The use of these natural, low-cost polymers presents a sustainable alternative to commercial adsorbents like activated carbon for the remediation of water contaminated with nitroaromatic compounds. mdpi.com
Metal-Organic Frameworks (MOFs) for Pollutant Removal
The unique structural and chemical properties of Metal-Organic Frameworks (MOFs), such as their high porosity, large surface area, and tunable functionality, make them highly effective materials for environmental remediation, particularly in the removal of pollutants from water. mdpi.comnih.govnih.gov The incorporation of specific functional groups, such as amino (-NH2) and nitro (-NO2) groups found in compounds like this compound, into the organic linkers of MOFs can significantly enhance their performance in adsorbing and degrading a wide range of environmental contaminants. nih.govrsc.org
The presence of amino and nitro functional groups on the organic linkers of MOFs introduces active sites that can interact with pollutant molecules through various mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking. acs.orgnih.gov These interactions lead to improved adsorption capacity and selectivity for various pollutants, including heavy metals, organic dyes, and phenolic compounds. nih.govrsc.org
Research has demonstrated the enhanced pollutant removal efficiency of MOFs functionalized with amino and nitro groups. For instance, amino-functionalized aluminum-based MOFs (Al-MOF-NH2) have shown a significantly higher adsorption capacity for bisphenol A (BPA) compared to their non-functionalized counterparts. nih.gov The specific surface area of Al-MOF-NH2 was found to be approximately six times larger than that of the parent Al-MOF, contributing to its superior performance. nih.gov Similarly, nitro-functionalized Al-MOFs (Al-MOF-NO2) also exhibited improved adsorption of BPA. nih.gov
The table below summarizes the research findings on the removal of various pollutants using MOFs that possess amino or nitro functionalities, which are characteristic of the subject compound, this compound.
| MOF | Functional Group(s) | Pollutant | Removal Efficiency / Adsorption Capacity | Reference |
|---|---|---|---|---|
| Al-MOF-NH2 | Amino (-NH2) | Bisphenol A (BPA) | 227.78 mg/L | nih.gov |
| Al-MOF-NO2 | Nitro (-NO2) | Bisphenol A (BPA) | 155.84 mg/L | nih.gov |
| NH2-MIL-101(Al) | Amino (-NH2) | p-Nitrophenol (PNP) | Exceptional adsorption capacity | acs.org |
| Cr-BDC | N/A (used for nitrophenol removal) | o-Nitrophenol (ONP) and p-Nitrophenol (PNP) | Effective adsorbent | researchgate.net |
| g-C3N4/PDI@NH2-MIL-53(Fe) | Amino (-NH2) | p-Nitrophenol | 100% removal in 30 min | nih.gov |
| Fe3O4-κ-Carr/MIL-125(Ti) | N/A (used for nitrophenol removal) | o-Nitrophenol (o-NP) | 320.26 mg/g | nih.gov |
The data clearly indicates that the presence of amino and nitro groups can significantly influence the adsorption capabilities of MOFs. In the case of Al-MOFs, the amino-functionalized version demonstrated the highest adsorption capacity for BPA, followed by the nitro-functionalized and the non-functionalized versions. nih.gov This highlights the positive impact of these functional groups on the removal of organic pollutants. The exceptional adsorption of p-nitrophenol by NH2-MIL-101(Al) is attributed to the hydrogen bonding between the pollutant and the amino groups within the MOF structure. acs.org
Furthermore, composite materials incorporating functionalized MOFs have also shown remarkable results. A composite of an amino-functionalized MOF (NH2-MIL-53(Fe)) with graphitic carbon nitride demonstrated 100% removal of p-nitrophenol within 30 minutes. nih.gov This suggests that combining functionalized MOFs with other materials can lead to synergistic effects, enhancing their pollutant removal capabilities.
In addition to adsorption, MOFs can also be utilized in the catalytic degradation of pollutants. mdpi.com The functional groups can act as active sites for catalytic reactions, breaking down harmful organic molecules into less toxic substances.
Conclusion and Future Research Directions
Summary of Key Research Findings
Direct experimental research findings for 3-Amino-6-methyl-2-nitrophenol are not extensively documented. However, by examining research on analogous compounds such as other aminonitrophenols and substituted nitrotoluenes, several key characteristics can be inferred and are considered foundational for future studies.
Synthesis: The preparation of related aminonitrophenols typically involves multi-step synthetic pathways. Common strategies include the regioselective nitration of a corresponding cresol (B1669610) or aminophenol precursor, followed by partial reduction or amination. For instance, the synthesis of 2-amino-4-tert-amyl-6-nitro-phenol involves nitration and subsequent reduction steps. google.com The specific substitution pattern of this compound presents a significant synthetic challenge in controlling the regiochemistry of nitration and amination on the cresol backbone.
Chemical Properties: The functionality of the molecule—a phenol (B47542), an aromatic amine, and a nitro group—suggests a rich and complex chemical reactivity. The nitro group acts as a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to phenol itself. stackexchange.combrainly.inquora.com The amino group, being an electron-donating group, can modulate this effect and also serves as a site for diazotization and coupling reactions, a cornerstone of dye chemistry. The interplay between these three functional groups dictates the molecule's electronic properties, solubility, and potential for intramolecular hydrogen bonding.
Potential Applications: Based on the applications of its isomers and related structures, this compound holds potential as an intermediate in several industrial domains. Aromatic nitro and amino compounds are crucial in the manufacturing of dyes, pigments, and pharmaceuticals. nih.govresearchgate.netnih.gov Isomers like 2-Amino-5-nitrophenol (B90527) are explicitly used as hair colorants and in the synthesis of anticonvulsant agents. sigmaaldrich.com This suggests that this compound could similarly function as a precursor for specialized azo dyes or as a building block in medicinal chemistry.
Challenges and Opportunities in this compound Chemistry
The current state of knowledge presents both significant hurdles and exciting opportunities for chemists.
Challenges:
Regioselective Synthesis: The primary challenge is the development of a high-yield, selective synthesis. The directing effects of the hydroxyl, methyl, and amino/nitro groups on the aromatic ring can lead to a mixture of isomers, making the isolation of pure this compound difficult and costly.
Lack of Characterization Data: There is a fundamental lack of spectroscopic and physicochemical data for this compound. Without a clear analytical profile (NMR, IR, MS, UV-Vis), its identification and purification are hampered, and its properties cannot be fully understood or utilized.
Reactivity and Stability: The molecule contains both a reducible nitro group and an oxidizable amino group, which could lead to instability under certain reaction conditions or self-reactivity, complicating its handling and storage.
Opportunities:
Novel Chemical Space: The scarcity of research means that its chemical and physical properties are largely unexplored. This presents a significant opportunity for fundamental research to characterize a novel compound and contribute new data to the chemical sciences.
Advanced Dye Synthesis: The specific substitution pattern might lead to unique chromophoric properties. Its use as a diazo component or coupling agent could yield dyes with novel shades, improved lightfastness, or different affinities for various substrates.
Pharmaceutical Scaffolding: The aminonitrophenol motif is present in various biologically active molecules. The unique steric and electronic environment of this isomer could be exploited to synthesize new derivatives with potential pharmacological activity. nih.gov
Below is an interactive table summarizing the key challenges and opportunities.
| Category | Specific Point | Implication for Research and Development |
|---|---|---|
| Challenges | Regioselective Synthesis | Requires development of novel synthetic methodologies or advanced purification techniques. |
| Lack of Characterization Data | Hinders identification, quality control, and exploration of properties. | |
| Potential Instability | May require specialized handling, storage, and reaction conditions. | |
| Opportunities | Exploration of Novel Chemical Space | Opportunity to publish fundamental physicochemical and spectroscopic data. |
| Advanced Dye and Pigment Synthesis | Potential to create materials with unique colors and improved performance characteristics. | |
| Pharmaceutical and Agrochemical Scaffolding | Could serve as a key intermediate for new biologically active compounds. |
Prospective Avenues for Interdisciplinary Research
The full potential of this compound can best be unlocked through collaborative, interdisciplinary efforts.
Computational and Synthetic Chemistry: A synergistic approach combining computational modeling with synthetic chemistry could predict the compound's properties (e.g., spectral characteristics, acidity, reactivity) and guide the development of efficient synthetic routes. Density functional theory (DFT) calculations could model reaction pathways and predict isomer distribution, saving significant laboratory resources.
Materials Science and Color Chemistry: Collaboration with materials scientists could lead to the incorporation of this molecule into novel polymers or materials where its nitro and amino groups could be used for cross-linking or further functionalization. Its potential as a dye intermediate warrants joint research with color chemists to synthesize and evaluate new colorants for textiles, coatings, or advanced optical materials.
Environmental and Analytical Chemistry: As with all nitroaromatic compounds, understanding the environmental fate and developing sensitive detection methods is crucial. acs.orgmdpi.com Interdisciplinary research with environmental scientists could assess its biodegradability and potential toxicity, while analytical chemists could develop chromatographic or spectroscopic methods for its detection and quantification in various matrices. This proactive approach ensures that as the compound is developed, its environmental impact is understood and managed.
Q & A
Q. How can researchers ensure the purity of 3-Amino-6-methyl-2-nitrophenol during synthesis?
To validate purity, employ a combination of chromatographic and spectroscopic techniques:
- HPLC with UV detection (λ = 254 nm) to confirm retention time consistency.
- NMR spectroscopy (¹H and ¹³C) to verify structural integrity and detect impurities. Cross-reference peaks with databases like NIST or PubChem .
- Elemental analysis to ensure stoichiometric alignment (C: ~50%, H: ~4%, N: ~14%, O: ~30%) based on molecular formula C₇H₈N₂O₃ .
Q. What are the key stability considerations for storing this compound?
Q. How can researchers resolve discrepancies in reported spectral data for this compound?
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 168.053 for [M+H]⁺).
- Compare IR spectra for characteristic bands:
Advanced Research Questions
Q. What experimental strategies are recommended for studying the degradation pathways of this compound in environmental matrices?
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict:
- Electron density distribution (nitro group as electrophilic site).
- Reaction barriers for nucleophilic substitution at the methyl position .
- Validate with kinetic studies (e.g., Arrhenius plots) to correlate theoretical and experimental activation energies .
Q. What methodologies are effective for resolving contradictory toxicity data in existing literature?
- Apply systematic review frameworks (e.g., PRISMA) to filter studies by assay type (in vitro vs. in vivo) and endpoint (e.g., cytotoxicity, genotoxicity) .
- Use meta-analysis to quantify heterogeneity across datasets (e.g., I² statistic). For example, reconcile discrepancies in LD₅₀ values by normalizing for solvent effects or exposure durations .
Critical Analysis of Evidence Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
